Trametol

Vue d'ensemble

Description

Tramadol is a strong pain medication used to treat moderate to severe pain that is not being relieved by other types of pain medicines . It is a synthetic opioid and acts in the brain and spine (central nervous system) to reduce the amount of pain you feel . The extended-release form of tramadol is for around-the-clock treatment of pain .

Synthesis Analysis

Tramadol has recently been isolated from the roots and bark of Nauclea latifolia . A plausible biosynthetic pathway has been proposed and the product–precursor relationship has been probed by 13C position-specific isotope analysis .

Molecular Structure Analysis

Tramadol has a molecular formula of C16H25NO2 . Its average mass is 263.375 Da and its monoisotopic mass is 263.188538 Da .

Chemical Reactions Analysis

Tramadol poisoning can affect multiple organ systems: gastrointestinal, central nervous system (seizure, CNS depression, low-grade coma, anxiety, and over time anoxic brain damage), cardiovascular system (palpitation, mild hypertension to life-threatening complications such as cardiopulmonary arrest), respiratory system, renal system (renal failure with higher doses of tramadol intoxication), musculoskeletal system (rhabdomyolysis), endocrine system (hypoglycemia), as well as, cause serotonin syndrome .

Physical And Chemical Properties Analysis

Tramadol has a melting point of 180 to 181 °C (356 to 358 °F) . It has a bioavailability of 70–75% (by mouth), 77% (rectal), 100% (IM) . It is metabolized in the liver via demethylation and glucuronidation via CYP2D6 & CYP3A4 .

Applications De Recherche Scientifique

Analgesic Properties : Tramadol is recognized for its effectiveness in treating pain, such as diabetic neuropathy pain. A study found that tramadol, at an average dosage of 210 mg/day, significantly reduced pain compared to placebo, improving physical and social functioning (Harati et al., 1998).

Pharmacology and Metabolism : Tramadol's pharmacological profile is unique due to its opioid receptor agonist activity and monoaminergic reuptake inhibition. Its metabolism involves cytochrome P450 enzymes, influencing the opioid analgesic potency (Miotto et al., 2017).

Toxicity Studies : Investigations into tramadol's hepatotoxicity and nephrotoxicity in rats have shown that substances like Curcumin and Gallic acid can alleviate its adverse effects, suggesting potential protective measures against tramadol-induced organ damage (Sheweita et al., 2018).

Role in Depression and Anxiety : Tramadol has been studied for its antidepressant-like effects in animal models. It was observed to decrease immobility time in the forced swimming test, indicating potential antidepressant activity (Jessé et al., 2008).

Applications in Osteoarthritis : A systematic review found that tramadol or tramadol/paracetamol decreases pain intensity, produces symptom relief, and improves function in people with osteoarthritis, although these benefits are small. The study also highlighted potential adverse events (Cepeda et al., 2006).

Neurological Impact : Chronic exposure to tramadol in rats showed oxidative damage, inflammation, and apoptosis in the cerebrum, indicating neurotoxic effects mediated via oxidative stress, inflammation, and apoptosis (Mohamed & Mahmoud, 2019).

Drug Delivery Systems : Recent research has focused on developing new pharmaceutical formulations for tramadol to reduce side effects and improve its efficacy (Vazzana et al., 2015).

Impact on Reproductive Health : Studies on tramadol's effects on testicular functions in rats suggest that its use can affect testicular function, potentially via overproduction of nitric oxide and oxidative stress (Ahmed & Kurkar, 2014).

Environmental Impact : Research has shown that traces of tramadol in water can impact the behavior of aquatic fauna, altering crucial behaviors in fish (Santos et al., 2021).

Mécanisme D'action

The analgesic properties of Tramadol can be attributed to norepinephrine and serotonin reuptake blockade in the CNS, which inhibits pain transmission in the spinal cord . The (+) enantiomer has higher affinity for the OP3 receptor and preferentially inhibits serotonin uptake and enhances serotonin release .

Safety and Hazards

Tramadol can slow or stop your breathing, and may be habit-forming . Misuse of this medicine can cause addiction, overdose, or death, especially in a child or other person using the medicine without a prescription . Tramadol should not be given to a child younger than 12 years old, or anyone younger than 18 years old who recently had surgery to remove the tonsils or adenoids .

Orientations Futures

With the increasing popularity of tramadol, physicians must be aware of its adverse effects, substantial abuse potential, and drug interactions, to weigh its risk–benefit ratio for pain management . Alternative therapies might be considered in patients with a previous overdose history to reduce risks for adverse outcomes .

Analyse Biochimique

Biochemical Properties

Trametol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the opioid μ1 receptor, where it mimics the action of endogenous opioids, leading to pain relief . Additionally, this compound inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic effects . The compound’s interaction with these neurotransmitters and receptors is crucial for its pain-relieving properties.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways by modulating the activity of opioid receptors and monoamine transporters . This modulation leads to changes in gene expression and cellular metabolism, ultimately resulting in pain relief. This compound’s impact on cell function includes alterations in neurotransmitter release and receptor sensitivity, which are essential for its analgesic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with opioid receptors and monoamine transporters. By acting as an agonist at the opioid μ1 receptor, this compound activates intracellular signaling pathways that inhibit pain transmission . Additionally, its inhibition of serotonin and norepinephrine reuptake enhances the availability of these neurotransmitters in the synaptic cleft, further contributing to its analgesic effects . These combined actions at the molecular level are responsible for this compound’s efficacy in pain management.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its analgesic properties over extended periods, although its efficacy may decrease with prolonged use due to tolerance development . Additionally, this compound’s stability in various formulations ensures its consistent performance in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces pain without significant adverse effects . At higher doses, it can cause toxic effects, including respiratory depression and central nervous system depression . These threshold effects highlight the importance of careful dosage management to avoid potential toxicity while maximizing analgesic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It undergoes extensive metabolism by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, resulting in the formation of active metabolites . These metabolites contribute to this compound’s analgesic effects and are further processed by conjugation reactions before excretion. The interaction of this compound with these enzymes and cofactors is crucial for its pharmacokinetics and overall efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier to exert its central analgesic effects . Additionally, this compound interacts with transporters and binding proteins that facilitate its distribution to target tissues. The compound’s localization and accumulation in specific tissues are essential for its therapeutic action and duration of effect.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. This compound is primarily localized in the cytoplasm and interacts with intracellular receptors and transporters . Post-translational modifications and targeting signals direct this compound to specific compartments, ensuring its effective action at the cellular level. These localization mechanisms are vital for this compound’s analgesic properties and overall efficacy.

Propriétés

IUPAC Name |

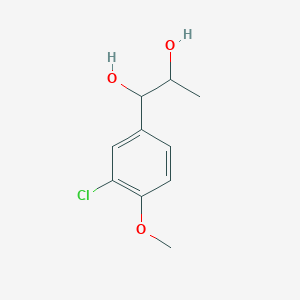

1-(3-chloro-4-methoxyphenyl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6,10,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXJGOGDICMETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)OC)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of Trametol?

A1: (1R,2S)-1-(3′-Chloro-4′-methoxyphenyl)-1,2- propanediol, also known as this compound, is a chlorinated p-anisylpropanoid metabolite. [] Its structure consists of a propane-1,2-diol backbone with a 3′-chloro-4′-methoxyphenyl group attached to the first carbon. []

Q2: How is this compound synthesized in the laboratory?

A2: this compound can be synthesized employing Sharpless asymmetric dihydroxylation as the key step. [] This method provides a reliable route to obtain the desired (1R,2S)-isomer of the molecule.

Q3: What is significant about the discovery of this compound in Bjerkandera species?

A3: The production of this compound by Bjerkandera sp. BOS55 was a novel finding. [] This discovery highlights the potential of exploring various Bjerkandera species for the production of bioactive compounds like this compound. Moreover, this finding also revealed the presence of a structurally similar metabolite, erythro-1-(3′,5′-dichloro-4′-methoxyphenyl)-1, 2-propanediol, in these fungal species. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.